molecular formula C10H12O4S B1382130 Benzyl 2-methanesulfonylacetate CAS No. 175465-93-7

Benzyl 2-methanesulfonylacetate

Cat. No.: B1382130
CAS No.: 175465-93-7
M. Wt: 228.27 g/mol
InChI Key: CBJZWSNCLNIXKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-methanesulfonylacetate can be synthesized through various organic reactions. One common method involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methanesulfonylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2-methanesulfonylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-methanesulfonylacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-methanesulfonylacetate is unique due to its combination of a benzyl group and a methanesulfonyl ester. This structure imparts specific reactivity and properties that are valuable in synthetic chemistry and potential therapeutic applications .

Properties

IUPAC Name

benzyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-15(12,13)8-10(11)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJZWSNCLNIXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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